molecular formula C7H11NOS B8778591 (2-ETHYL-5-METHYLTHIAZOL-4-YL)METHANOL

(2-ETHYL-5-METHYLTHIAZOL-4-YL)METHANOL

Cat. No.: B8778591
M. Wt: 157.24 g/mol
InChI Key: GYLVKZNLIUPHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethyl-5-methylthiazol-4-yl)methanol is an organic compound with the molecular formula C7H11NOS It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-ethyl-5-methylthiazol-4-yl)methanol typically involves the reaction of 2-ethyl-5-methylthiazole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

(2-Ethyl-5-methylthiazol-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which (2-ethyl-5-methylthiazol-4-yl)methanol exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    2-Methylthiazole: A similar compound with a methyl group at the 2-position.

    4-Methylthiazole: A similar compound with a methyl group at the 4-position.

Uniqueness: (2-Ethyl-5-methylthiazol-4-yl)methanol is unique due to the presence of both an ethyl and a methyl group on the thiazole ring, as well as a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(2-ethyl-5-methyl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C7H11NOS/c1-3-7-8-6(4-9)5(2)10-7/h9H,3-4H2,1-2H3

InChI Key

GYLVKZNLIUPHOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-ethyl-5-methyl-1,3-thiazole-4-carboxylate (8.1 g) in tetrahydrofuran (400 mL) was added lithium aluminum hydride (1.8 g) at 0° C., and the mixture was stirred for 2 hrs. Sodium sulfate decahydrate (15.5 g) was added to the reaction mixture, and the mixture was stirred for 1 hr. The reaction mixture was filtered and concentrated. The residue was subjected to silica gel column chromatography and eluted with ethyl acetate-hexane (5:95-70:30, v/v) to give (2-ethyl-5-methyl-1,3-thiazol-4-yl)methanol as a yellow oil (3.7 g, yield 53%).
Name
methyl 2-ethyl-5-methyl-1,3-thiazole-4-carboxylate
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Sodium sulfate decahydrate
Quantity
15.5 g
Type
reactant
Reaction Step Two

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